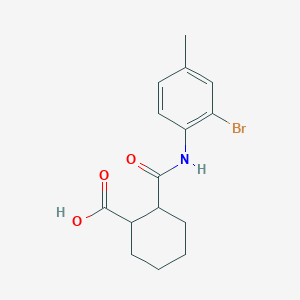
2-(2-Bromo-4-methyl-phenylcarbamoyl)-cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxylic acid, 2-[[(2-bromo-4-methylphenyl)amino]carbonyl]- is an organic compound with a complex structure It is a derivative of cyclohexanecarboxylic acid, featuring a brominated aromatic amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 2-[[(2-bromo-4-methylphenyl)amino]carbonyl]- typically involves the following steps:
Amidation: The brominated aromatic amine is then reacted with cyclohexanecarboxylic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amidation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarboxylic acid, 2-[[(2-bromo-4-methylphenyl)amino]carbonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives with additional oxygen-containing functional groups, while reduction may produce de-brominated or fully reduced compounds.
Aplicaciones Científicas De Investigación
Cyclohexanecarboxylic acid, 2-[[(2-bromo-4-methylphenyl)amino]carbonyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial compounds.
Mecanismo De Acción
The mechanism of action of cyclohexanecarboxylic acid, 2-[[(2-bromo-4-methylphenyl)amino]carbonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic amine group can form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxylic acid: The parent compound, lacking the brominated aromatic amine group.
Benzoic acid derivatives: Compounds with similar carboxylic acid functionality but different aromatic substitutions.
Aromatic amines: Compounds with similar brominated aromatic amine groups but different carboxylic acid functionalities.
Uniqueness
Cyclohexanecarboxylic acid, 2-[[(2-bromo-4-methylphenyl)amino]carbonyl]- is unique due to its specific combination of a cyclohexane ring, a carboxylic acid group, and a brominated aromatic amine group
Propiedades
Fórmula molecular |
C15H18BrNO3 |
|---|---|
Peso molecular |
340.21 g/mol |
Nombre IUPAC |
2-[(2-bromo-4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H18BrNO3/c1-9-6-7-13(12(16)8-9)17-14(18)10-4-2-3-5-11(10)15(19)20/h6-8,10-11H,2-5H2,1H3,(H,17,18)(H,19,20) |
Clave InChI |
OQGQWGTZRYVECK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2CCCCC2C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


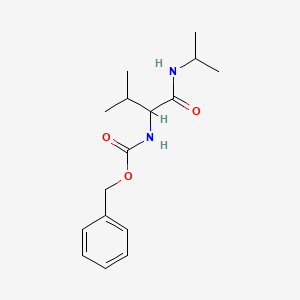
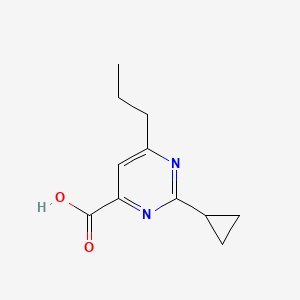
![ol-4(5H)-ylidene]methyl}-2,6-dibromophenyl acetate](/img/structure/B14883445.png)
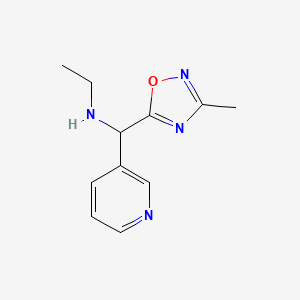
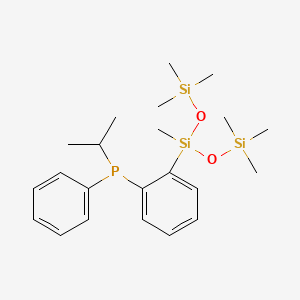
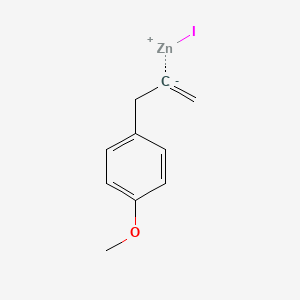
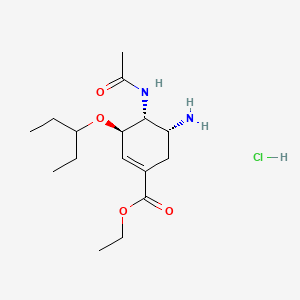
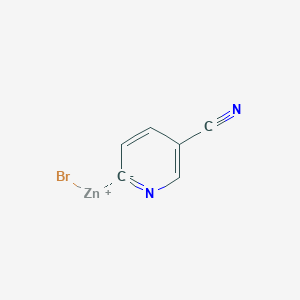
![(4S)-1-[(S)-2-(Boc-amino)non-8-enoyl]-4-hydroxy-L-proline](/img/structure/B14883482.png)
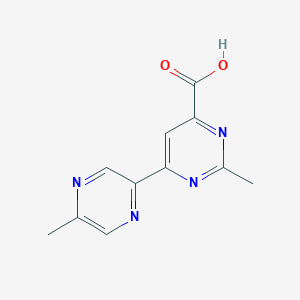
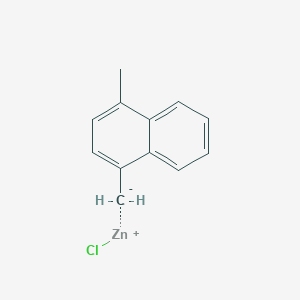
![2-tert-butyl 5-methyl (3aR,5S,6aS)-hexahydro-1H-cyclopenta[c]pyrrole-2,5-dicarboxylate](/img/structure/B14883512.png)
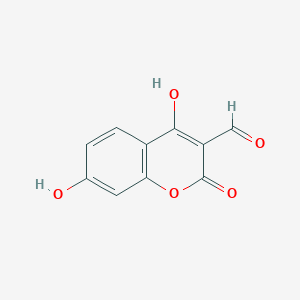
![3-[(Cyclopropanemethoxy)methyl]phenylZinc bromide](/img/structure/B14883524.png)
